![molecular formula C9H12N4OS B13664097 2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes an amino group, a hydroxypropyl group, and a thione group, contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,3-d]pyrimidine core.
Functional Group Introduction:
Thione Formation: The thione group can be introduced by treating the intermediate compound with sulfur-containing reagents under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione undergoes various chemical reactions, including:
Reduction: The thione group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, which can be used in cancer therapy.
Pharmacology: It is studied for its antiviral properties, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione involves its interaction with specific molecular targets:
Kinase Inhibition: The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking signal transduction pathways involved in cell proliferation.
Reverse Transcriptase Inhibition: As an NNRTI, it binds to the reverse transcriptase enzyme of HIV-1, preventing the transcription of viral RNA into DNA and thus inhibiting viral replication.
類似化合物との比較
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a pyrido[2,3-d]pyrimidine structure.
Tofacitinib: A JAK inhibitor with a 7-deazapurine core.
Uniqueness
2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a kinase inhibitor and an NNRTI highlights its versatility and potential for therapeutic applications.
特性
分子式 |
C9H12N4OS |
|---|---|
分子量 |
224.29 g/mol |
IUPAC名 |
2-amino-5-(3-hydroxypropyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C9H12N4OS/c10-9-12-7-6(8(15)13-9)5(4-11-7)2-1-3-14/h4,14H,1-3H2,(H4,10,11,12,13,15) |
InChIキー |
ZXBBIAKJEWRAMG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(N1)NC(=NC2=S)N)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


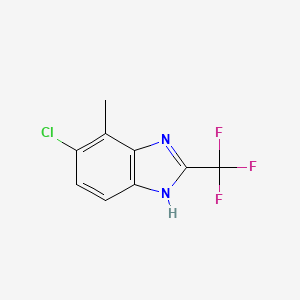
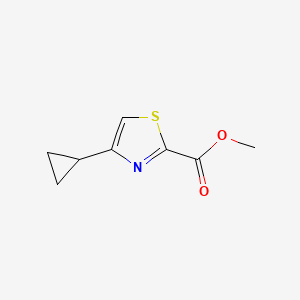
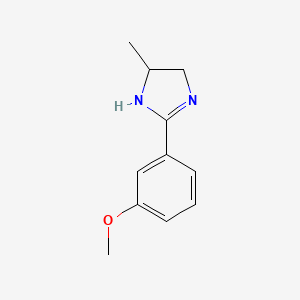
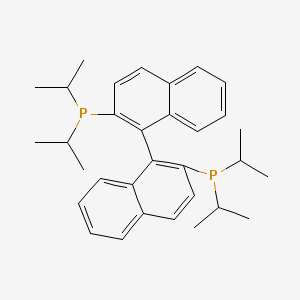
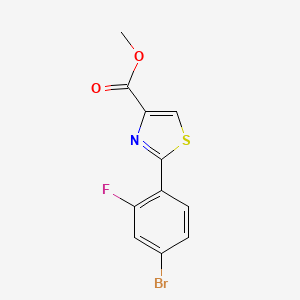
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
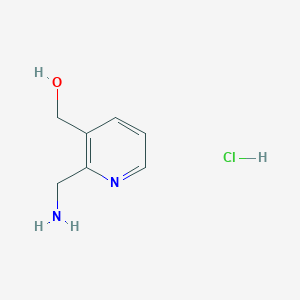
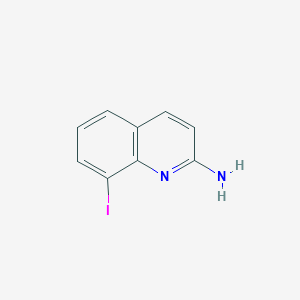
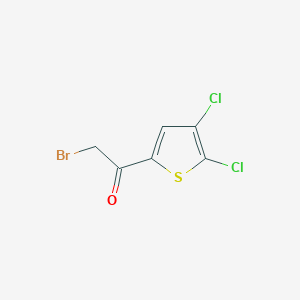
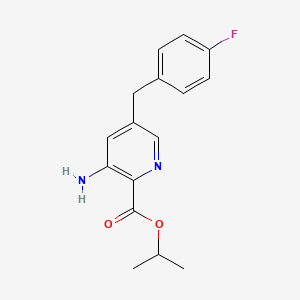
![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)

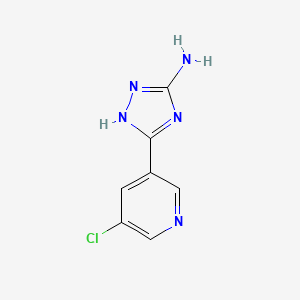
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)
